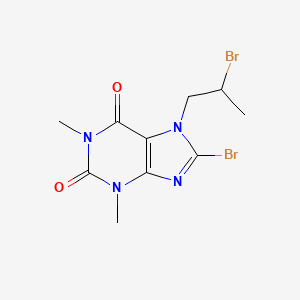![molecular formula C20H16N4O4S2 B2517789 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941927-74-8](/img/structure/B2517789.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide" is a complex organic molecule that is likely to have been synthesized for its potential biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds within the N-(benzo[d]thiazol-2-yl)acetamide family, which have been synthesized and evaluated for various biological activities, including antioxidant, antibacterial, and urease inhibition properties .
Synthesis Analysis
The synthesis of related N-(benzo[d]thiazol-2-yl)acetamide derivatives typically involves C-C coupling methodologies, utilizing Pd(0) catalysis and aryl boronic pinacol ester/acids . Another approach includes sequencing reactions of 2-aminobenzothiazole with chloroacetyl chloride, followed by reactions with other reagents such as hydrazine hydrate, isatin, and Thioglycolic acid . These methods suggest that the synthesis of the compound would also involve multi-step reactions, possibly including similar reagents and catalysts to introduce the various functional groups present in its structure.
Molecular Structure Analysis
The molecular structure of N-(benzo[d]thiazol-2-yl)acetamide derivatives is characterized by the presence of a benzo[d]thiazole ring attached to an acetamide group. The compounds discussed in the papers feature additional substituents on the benzo[d]thiazole ring or the acetamide nitrogen, which are likely to influence their biological activity . The compound also contains a thiazolo[4,5-d]pyridazine ring and a dihydrobenzo[b][1,4]dioxin moiety, which would contribute to its three-dimensional structure and potentially its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of N-(benzo[d]thiazol-2-yl)acetamide derivatives is not explicitly discussed in the provided papers. However, the presence of the acetamide group and various aromatic systems suggests that these compounds could participate in further chemical transformations, such as hydrolysis, oxidation, or additional coupling reactions, depending on the reaction conditions and the presence of suitable reactive partners .
Physical and Chemical Properties Analysis
While the papers do not provide specific physical and chemical properties of the compounds synthesized, it can be inferred that these properties would be influenced by the presence of multiple aromatic rings and heteroatoms. These structural features are likely to affect the compound's solubility, melting point, and stability. The presence of hydrogen bond donors and acceptors within the structure also suggests potential for specific interactions with biological molecules, which is supported by the observed biological activities .
Applications De Recherche Scientifique
Thiophene Derivatives and Carcinogenicity Evaluation
- Research on Thiophene Analogues : Thiophene analogues of known carcinogens have been synthesized and evaluated for potential carcinogenicity. These compounds, including various thiophene-containing molecules, were assessed using in vitro assays to determine their carcinogenic potential. The findings suggested that while these compounds show certain biological activities consistent with known chemistry, their ability to cause tumors in vivo remains uncertain. This underscores the importance of in vitro studies for predicting potential carcinogenicity in structurally novel compounds (Ashby et al., 1978).
Role of Nitazoxanide in Disease Treatment
- Nitazoxanide Repurposing : Nitazoxanide, a thiazole derivative, has shown a wide range of applications against bacterial and viral infections. Its mechanism involves interfering with pyruvate-ferredoxin oxidoreductase, crucial in anaerobic energy metabolism. This review highlights the potential of nitazoxanide in treating various infections, showcasing the significance of chemical derivatives in medicinal research (Bharti et al., 2021).
Glutamate Receptor Antagonists
- mGluR5 Antagonists : Studies on metabotropic glutamate receptor subtype 5 (mGluR5) antagonists, including those containing pyridine and thiazole moieties, suggest potential applications in treating neurodegeneration, addiction, anxiety, and pain management. These findings illustrate the therapeutic potential of structurally complex compounds in addressing CNS disorders (Lea & Faden, 2006).
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S2/c1-11-21-18-19(30-11)17(15-3-2-8-29-15)23-24(20(18)26)10-16(25)22-12-4-5-13-14(9-12)28-7-6-27-13/h2-5,8-9H,6-7,10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWFUMIHABRCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-cyanothiophen-2-yl)acetamide](/img/structure/B2517706.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2517708.png)
![Tert-butyl N-[(1R,2S)-2-aminocycloheptyl]carbamate](/img/structure/B2517709.png)



![N-(2,5-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2517719.png)





